

3-Bromo-2,4-dichloroquinoline IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2,4-dichloroquinoline**

Cat. No.: **B599333**

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-2,4-dichloroquinoline**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-2,4-dichloroquinoline**, a halogenated derivative of the quinoline scaffold. The document details its IUPAC nomenclature, plausible synthetic routes, and expected physicochemical and spectroscopic properties based on data from related compounds. Furthermore, it explores the potential biological activities of this compound class, supported by a summary of the known pharmacological effects of haloquinolines. Detailed experimental protocols for synthesis and characterization are provided, alongside graphical workflows to illustrate key processes in its synthesis, characterization, and potential biological evaluation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products, pharmaceuticals, and functional materials.^{[1][2]} The quinoline scaffold is particularly significant in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.^{[1][3][4]}

The introduction of halogen atoms onto the quinoline ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and electronic distribution. These modifications can, in turn, influence the compound's biological efficacy and pharmacokinetic profile. Halogenated quinolines are key intermediates in organic synthesis, allowing for further functionalization through various cross-coupling reactions to generate novel and complex molecular architectures. **3-Bromo-2,4-dichloroquinoline**, with its specific substitution pattern, represents a versatile building block for the development of new chemical entities with potential therapeutic applications.

IUPAC Nomenclature

The systematic name for the compound of interest is **3-Bromo-2,4-dichloroquinoline**. This name is derived following the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules for heterocyclic systems.

The quinoline ring system has a fixed numbering scheme, starting with the nitrogen atom at position 1. The numbering proceeds through the pyridine ring first and then continues to the benzene ring. The positions of the substituents are indicated by these numbers. In this case:

- A bromine atom is located at position 3.
- A chlorine atom is located at position 2.
- Another chlorine atom is located at position 4.

The substituents are listed in alphabetical order ("bromo" before "chloro"), leading to the systematic name **3-Bromo-2,4-dichloroquinoline**.

Synthesis and Mechanistic Insights

The synthesis of polysubstituted quinolines can be challenging and often requires multi-step procedures. A plausible synthetic approach for **3-Bromo-2,4-dichloroquinoline** could start from a pre-functionalized quinoline precursor. While a specific protocol for the direct synthesis of **3-Bromo-2,4-dichloroquinoline** is not readily available in the literature, a representative procedure for a closely related compound, 3-bromo-2-chloroquinoline, is detailed below. This can be adapted for the synthesis of the target molecule.

Plausible Synthetic Pathway

A potential synthetic route to **3-Bromo-2,4-dichloroquinoline** could involve the chlorination and bromination of a suitable quinolinone precursor.

[Click to download full resolution via product page](#)

A plausible synthetic pathway for **3-Bromo-2,4-dichloroquinoline**.

Experimental Protocol: Synthesis of 3-Bromo-2-chloroquinoline from 3-Bromoquinolin-2(1H)-one

This protocol provides a detailed method for the synthesis of a structurally similar compound and can serve as a template for the synthesis of **3-Bromo-2,4-dichloroquinoline**.^[5]

Materials:

- 3-Bromoquinolin-2(1H)-one
- Phosphorus oxychloride (POCl_3)
- Acetonitrile
- 10% Potassium carbonate solution
- Crushed ice
- Round-bottom flask with reflux condenser
- Stirring apparatus
- Filtration apparatus

Procedure:

- To a stirred suspension of 3-bromo-1H-quinolin-2-one (4.16 g, 18.57 mmol) in acetonitrile (30 mL), slowly add phosphorus oxychloride (3.42 g, 22.28 mmol) dropwise at room temperature.
- Heat the reaction mixture to reflux and maintain for 3 hours.
- After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
- Carefully pour the reaction solution into crushed ice (70 mL).
- Adjust the pH of the solution to 9 using a 10% potassium carbonate solution (approximately 40 mL).
- Collect the resulting precipitate by filtration.
- Wash the precipitate with water and dry it under a vacuum to yield 3-bromo-2-chloroquinoline as a white solid.

Physicochemical and Spectroscopic Characterization

The characterization of **3-Bromo-2,4-dichloroquinoline** relies on a combination of physical and spectroscopic methods. While experimental data for this specific compound is scarce, the expected properties can be extrapolated from data for structurally related compounds.

Physicochemical Properties

Property	Predicted/Known Value for Related Compounds
Molecular Formula	C ₉ H ₄ BrCl ₂ N
Molecular Weight	276.94 g/mol [6]
Appearance	Expected to be a solid at room temperature
Melting Point	Not available (For 3-bromo-2-chloroquinoline: 101-103 °C) [5]
Solubility	Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.

Spectroscopic Data

The following tables summarize the expected spectroscopic characteristics for **3-Bromo-2,4-dichloroquinoline** based on known data for similar haloquinolines.

Table 1: Predicted ¹H NMR Spectral Data

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5	~8.1-8.3	d	~8.5
H-6	~7.7-7.9	t	~7.5
H-7	~7.6-7.8	t	~7.5
H-8	~7.9-8.1	d	~8.0

Note: The absence of signals for H-2, H-3, and H-4 is expected due to substitution.

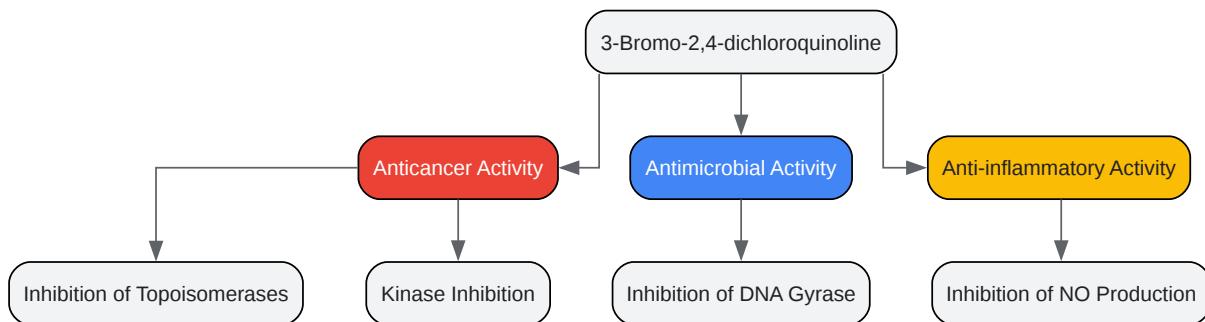
Table 2: Predicted ¹³C NMR Spectral Data

Carbon	Chemical Shift (δ , ppm)
C-2	~148-150
C-3	~115-117
C-4	~140-142
C-4a	~127-129
C-5	~128-130
C-6	~127-129
C-7	~130-132
C-8	~128-130
C-8a	~145-147

Table 3: Expected Mass Spectrometry Data

m/z	Interpretation
$[M]^{+\bullet}$, $[M+2]^{+\bullet}$, $[M+4]^{+\bullet}$	Molecular ion peaks exhibiting a characteristic isotopic pattern for one bromine and two chlorine atoms.
$[M-Cl]^+$	Fragment corresponding to the loss of a chlorine atom.
$[M-Br]^+$	Fragment corresponding to the loss of a bromine atom.
$[M-Cl-Br]^+$	Fragment corresponding to the loss of both a chlorine and a bromine atom.

Table 4: Expected IR Spectroscopy Data


Wavenumber (cm ⁻¹)	Vibration
3050-3100	C-H stretching (aromatic)
1600-1620	C=C and C=N stretching
1450-1550	Aromatic ring skeletal vibrations
1000-1100	C-Cl stretching
550-650	C-Br stretching

Potential Biological and Pharmacological Activities

While there is no specific biological data available for **3-Bromo-2,4-dichloroquinoline**, the broader class of halogenated quinolines has been extensively studied and shown to possess a wide range of pharmacological activities.

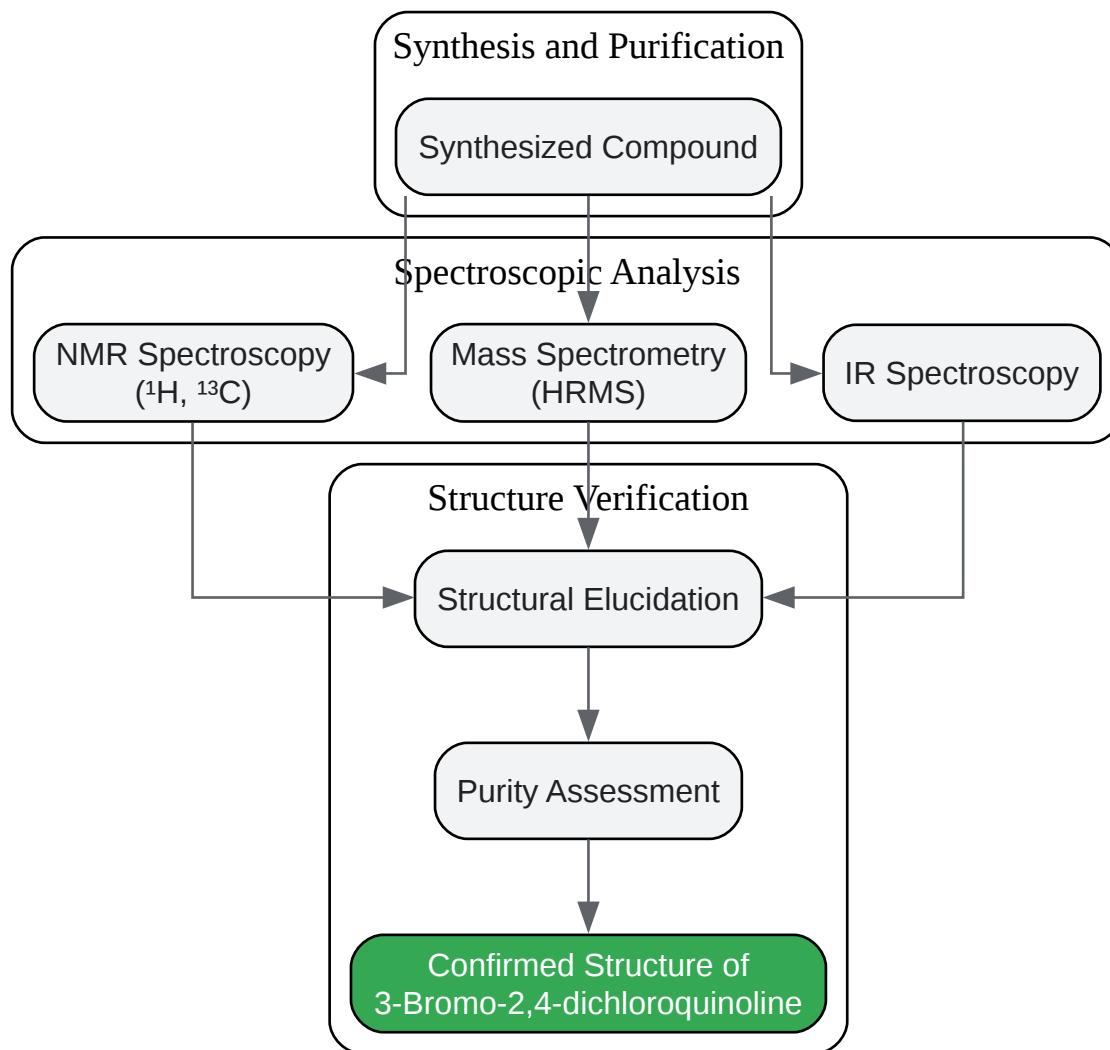
- **Anticancer Activity:** Many bromoquinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.^[7] The mechanism of action is often attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases or protein kinases.
- **Antimicrobial Activity:** Fluoroquinolones are a well-established class of antibiotics. Other haloquinolines, including those with bromine and chlorine substituents, have also shown significant antimicrobial effects against a range of bacteria and fungi.^[1] A primary mechanism for some of these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication.
- **Anti-inflammatory Activity:** Certain haloquinolines have been investigated for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators like nitric oxide (NO).^[1]

Given these precedents, **3-Bromo-2,4-dichloroquinoline** is a promising candidate for screening in anticancer, antimicrobial, and anti-inflammatory assays.

[Click to download full resolution via product page](#)

Potential biological activities of **3-Bromo-2,4-dichloroquinoline**.

Experimental Workflows and Methodologies


General Protocol for NMR Spectroscopic Analysis

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) containing tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer. For ^1H NMR, use standard parameters for spectral width, acquisition time, and relaxation delay. For ^{13}C NMR, a proton-decoupled experiment is typically performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

General Protocol for Mass Spectrometric Analysis

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or more polar compounds (often coupled with liquid chromatography).

- Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and key fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound. Pay close attention to the isotopic distribution pattern of the molecular ion peak to confirm the presence of bromine and chlorine atoms.

[Click to download full resolution via product page](#)

General workflow for the characterization of a synthesized compound.

Conclusion

3-Bromo-2,4-dichloroquinoline is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this molecule is limited, this guide has provided a comprehensive overview of its IUPAC nomenclature, plausible synthetic strategies, and expected analytical characteristics based on data from closely related compounds. The known biological activities of the haloquinoline class of compounds suggest that **3-Bromo-2,4-dichloroquinoline** is a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. The detailed experimental protocols and workflows presented herein offer a practical framework for researchers to synthesize, characterize, and evaluate this and other novel quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy- quinoline - Google Patents [patents.google.com]
- 5. 3-BROMO-2-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 6. 7-Bromo-3,4-Dichloroquinoline | C9H4BrCl2N | CID 45599635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Bromo-2,4-dichloroquinoline IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b599333#3-bromo-2-4-dichloroquinoline-iupac-name\]](https://www.benchchem.com/product/b599333#3-bromo-2-4-dichloroquinoline-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com